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Compound of Interest

Compound Name: 2,3-Dimethylbenzaldehyde

Cat. No.: B027725

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-
Dimethylbenzaldehyde, a key aromatic aldehyde intermediate. The following sections detail
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering a valuable resource for compound identification, purity assessment,
and quality control in research and development settings.

Spectroscopic Data Summary

The empirical formula for 2,3-Dimethylbenzaldehyde is CoH100, with a molecular weight of
134.18 g/mol . The spectroscopic data presented below has been compiled from various
spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,3-
Dimethylbenzaldehyde. The *H and 3C NMR data provide detailed information about the
hydrogen and carbon environments within the molecule.

1H NMR (Proton NMR) Data

The *H NMR spectrum of 2,3-Dimethylbenzaldehyde exhibits distinct signals for the aldehydic
proton, the aromatic protons, and the methyl protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehyde proton (-
~10.2 Singlet 1H
CHO)
~7.6 Doublet 1H Aromatic proton (H-6)
~7.4 Triplet 1H Aromatic proton (H-4)
~7.2 Doublet 1H Aromatic proton (H-5)
) Methyl protons (C-2
~2.5 Singlet 3H
CHs)
Methyl protons (C-3
~2.3 Singlet 3H P (

CHs)

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon atoms in 2,3-

Dimethylbenzaldehyde.

Chemical Shift (6) ppm

Assignment

~193 Aldehyde Carbonyl (C=0)
~140 Aromatic Carbon (C-2)
~137 Aromatic Carbon (C-3)
~135 Aromatic Carbon (C-1)
~133 Aromatic Carbon (C-6)
~130 Aromatic Carbon (C-4)
~126 Aromatic Carbon (C-5)
~20 Methyl Carbon (C-2 CHs)
~15 Methyl Carbon (C-3 CHs)
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Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dimethylbenzaldehyde is characterized by strong absorptions

corresponding to the carbonyl and C-H stretching vibrations.

Wavenumber (cm—?) Intensity Assignment
~3050 Medium Aromatic C-H Stretch
~2920 Medium Aliphatic C-H Stretch (Methyl)
Aldehyde C-H Stretch (Fermi
~2850, ~2750 Weak
doublet)
~1700 Strong Carbonyl (C=0) Stretch
~1600, ~1460 Medium-Strong Aromatic C=C Bending

Mass Spectrometry (MS)

Mass spectrometry of 2,3-Dimethylbenzaldehyde provides information about its molecular

weight and fragmentation pattern under ionization.

m/z Interpretation

134 Molecular ion [M]*

133 [M-H]*, Loss of a hydrogen radical from the
aldehyde

119 [M-CHs]*, Loss of a methyl radical

105 [M-CHOJ]*, Loss of the formyl radical

o1 [C7H7]*, Tropylium ion, a common fragment for
substituted benzenes

77 [CeHs]*, Phenyl cation

Experimental Protocols
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The following are detailed methodologies for obtaining the spectroscopic data for 2,3-
Dimethylbenzaldehyde.

NMR Spectroscopy Protocol (*H and *3C)

o Sample Preparation: Dissolve approximately 10-20 mg of 2,3-Dimethylbenzaldehyde in
0.6-0.8 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard (0O ppm).

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Set the spectral width to approximately 16 ppm.

o Use a pulse angle of 30-45 degrees.

o Set the acquisition time to 2-4 seconds.

o Apply a relaxation delay of 1-5 seconds.

o Accumulate 8-16 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Set the spectral width to approximately 220 ppm.

o

Use a proton-decoupled pulse sequence.

[e]

Set the acquisition time to 1-2 seconds.

o

Apply a relaxation delay of 2-5 seconds.

[¢]

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate
signal-to-noise ratio.

o Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts
using the TMS signal at 0.00 ppm for *H and the CDCls solvent peak at 77.16 ppm for 13C.
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Infrared (IR) Spectroscopy Protocol

o Sample Preparation: As 2,3-Dimethylbenzaldehyde is a liquid at room temperature, a neat
sample can be analyzed. Place a single drop of the liquid between two potassium bromide
(KBr) or sodium chloride (NaCl) salt plates to form a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the clean salt plates.

o

Place the sample assembly in the spectrometer's sample holder.

[¢]

Scan the sample over the mid-IR range (typically 4000-400 cm™1).

[¢]

Co-add 16-32 scans to improve the signal-to-noise ratio.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS) Protocol (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2,3-Dimethylbenzaldehyde (e.g., 1
mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

 Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
with an electron ionization (El) source.

e Gas Chromatography (GC) Conditions:

o Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at
250°C.

o Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pm film thickness,
with a 5% phenyl methylpolysiloxane stationary phase) is suitable.
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o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Oven Temperature Program:

» [nitial temperature: 50°C, hold for 2 minutes.

» Ramp: Increase to 250°C at a rate of 10°C/min.

» Final hold: Hold at 250°C for 5 minutes.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230°C.
o Quadrupole Temperature: 150°C.
o Scan Range: m/z 40-400.

» Data Analysis: Identify the peak corresponding to 2,3-Dimethylbenzaldehyde in the total ion
chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion
and fragmentation pattern.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 2,3-
Dimethylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

Click to download full resolution via product page
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethylbenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027725#spectroscopic-data-for-2-3-
dimethylbenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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